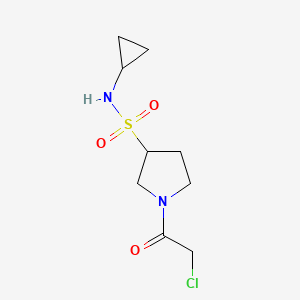
1-(2-Chloroacetyl)-N-cyclopropylpyrrolidine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroacetyl)-N-cyclopropylpyrrolidine-3-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a chloroacetyl group, a cyclopropyl group, and a pyrrolidine ring
準備方法
The synthesis of 1-(2-Chloroacetyl)-N-cyclopropylpyrrolidine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of L-proline with chloroacetyl chloride in the presence of an acid-binding agent to form an intermediate, which is then further reacted with cyclopropylamine and sulfonamide . The reaction conditions often include the use of solvents like tetrahydrofuran and acetonitrile, and catalysts such as sulfuric acid .
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and scalability .
化学反応の分析
1-(2-Chloroacetyl)-N-cyclopropylpyrrolidine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions with amines and alcohols, forming amides and esters
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. .
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the cleavage of the chloroacetyl group
Common reagents used in these reactions include chloroacetyl chloride, sulfuric acid, and various nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-Chloroacetyl)-N-cyclopropylpyrrolidine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting enzyme inhibition and receptor modulation.
Biological Studies: It is employed in the study of enzyme kinetics and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 1-(2-Chloroacetyl)-N-cyclopropylpyrrolidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity . The cyclopropyl and pyrrolidine moieties contribute to the compound’s binding affinity and specificity for its targets .
類似化合物との比較
1-(2-Chloroacetyl)-N-cyclopropylpyrrolidine-3-sulfonamide can be compared with other sulfonamide derivatives, such as:
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: Similar in structure but lacks the cyclopropyl group, which may affect its binding properties and reactivity.
Chloroacetyl chloride: A simpler compound used as a reagent in the synthesis of more complex molecules
Sulfonamide derivatives: Compounds like sulfathiazole and sulfanilamide, which have different substituents and are used for various medicinal purposes.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
IUPAC Name |
1-(2-chloroacetyl)-N-cyclopropylpyrrolidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3S/c10-5-9(13)12-4-3-8(6-12)16(14,15)11-7-1-2-7/h7-8,11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMZNKRJHOSZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2CCN(C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














